SNX-5422

概要

説明

SNX-5422は、熱ショックタンパク質90(Hsp90)の合成新規低分子阻害剤です。これは、経口投与されるプロドラッグであり、体内では活性型であるSNX-2112に変換されます。 This compoundは、強力な有効性と忍容性を示しており、さまざまな癌の治療のための有望な候補となっています .

科学的研究の応用

SNX-5422 has been extensively studied for its potential in treating various cancers. It has shown efficacy in preclinical models of solid tumors and hematological malignancies. Additionally, this compound has been investigated for its ability to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and dampen inflammation in airway cells . The compound’s ability to degrade important Hsp90 client proteins, such as HER2, AKT, and ERK, makes it a valuable tool in cancer research .

作用機序

SNX-5422は、さまざまなオンコタンパク質の安定性と機能に重要な役割を果たす分子シャペロンであるHsp90を阻害することによって、その効果を発揮します。this compoundは、Hsp90のN末端ATPポケットに結合することにより、そのシャペロン機能を阻害し、クライアントタンパク質の分解を引き起こします。これにより、癌細胞の増殖が阻害され、アポトーシスが誘導されます。 関与する分子標的および経路には、HER2、AKT、およびERKが含まれます .

生化学分析

Biochemical Properties

SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK . It interacts with the Heat shock protein HSP 90-alpha and Heat shock protein HSP 90-beta .

Cellular Effects

This compound has been shown to inhibit SARS-CoV-2 replication in vitro at a high selectivity index . It also dampens the expression of inflammatory pathways associated with poor SARS-CoV-2 disease outcomes . Furthermore, this compound interrupts the expression of host factors that are crucial for SARS-CoV-2 replication machinery .

Molecular Mechanism

This compound is a prodrug of SNX-2112, which is the active form . It is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK .

Temporal Effects in Laboratory Settings

In each 28 day cycle, this compound is dosed in the morning once every other day for 21 days, followed by a 7-day drug-free period . This regimen has been shown to be well-tolerated and effective in inhibiting its intended target Hsp90 .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in primary CLL cells, as well as B-cell lines expressing either BTK wild type or C481 mutant BTK . Furthermore, the combination of this compound and ibrutinib provided a remarkable in vivo survival benefit in the Eμ-TCL1 mouse model of CLL compared to the vehicle or single agent groups .

Metabolic Pathways

It is known that this compound is a prodrug of SNX-2112, which is the active form .

Transport and Distribution

It is known that this compound is orally administered and is converted to SNX-2112 in the body .

Subcellular Localization

It is known that this compound is a potent inhibitor of Hsp90, a chaperone protein that is typically located in the cytosol of cells .

準備方法

SNX-5422は、経口バイオアベイラビリティを向上させるために、SNX-2112のプロドラッグとして合成されています。合成経路には、SNX-2112の調製とそのthis compoundへの変換が含まれます。 具体的な反応条件や工業的な製造方法は、公開文献では広く詳細に記載されていませんが、一般的には標準的な有機合成技術が用いられます .

化学反応の分析

SNX-5422は、いくつかの種類の化学反応を受け、主にSNX-2112への変換に焦点を当てています。この変換は、Hsp90阻害剤としての活性にとって不可欠です。この化合物は、生理学的条件下で安定しており、体内では有意な酸化、還元、または置換反応を起こしません。 これらの反応から生成される主要な生成物はSNX-2112であり、これは薬物の活性型です .

科学研究への応用

This compoundは、さまざまな癌の治療における潜在能力について、広く研究されてきました。これは、固形腫瘍および血液悪性腫瘍の前臨床モデルにおいて、有効性を示しています。 さらに、this compoundは、重症急性呼吸器症候群コロナウイルス2(SARS-CoV-2)の複製を阻害し、気道細胞の炎症を抑制する能力について調査されています . この化合物は、HER2、AKT、ERKなどの重要なHsp90クライアントタンパク質を分解する能力があり、癌研究における貴重なツールとなっています .

類似化合物との比較

SNX-5422は、17-AAGや17-DMAGなどの他のHsp90阻害剤と類似しています。this compoundは、これらの化合物と比較して、経口バイオアベイラビリティが向上し、安全性プロファイルが優れています。 さらに、this compoundはプロドラッグであり、より効率的な送達と活性型であるSNX-2112への変換を可能にします . その他の類似の化合物には、SNX-5542があり、同様の特性と作用機序を共有しています .

生物活性

The compound 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features several key structural components:

- Cyclohexyl group : Provides stability and lipophilicity.

- Aniline derivative : May facilitate interactions with various biological targets.

- Carbamoyl group : Enhances solubility and bioavailability.

- 5,7-Dihydroindazol moiety : Implicated in potential pharmacological effects.

- Trifluoromethyl group : Increases lipophilicity and may enhance binding affinity to target proteins.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the indazole moiety can participate in hydrogen bonding. Predictive models like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit diverse therapeutic effects based on its structure.

In Vitro Studies

Research has indicated that compounds with similar structural features often exhibit significant biological activity. For instance, studies on related indazole derivatives have shown potential in:

- Anticancer activity : Indazole derivatives have been reported to inhibit tumor growth in various cancer cell lines.

- Antimicrobial properties : Certain analogs display activity against bacterial strains, indicating potential as antimicrobial agents.

In Vivo Studies

Limited in vivo studies have been conducted specifically on this compound; however, related compounds have demonstrated:

- Anti-inflammatory effects : Indazole derivatives have been linked to reduced inflammation in animal models.

- Neuroprotective properties : Some studies suggest that similar compounds may protect neuronal cells from oxidative stress.

Case Studies

- Anticancer Activity : A study investigating the effects of indazole derivatives on human breast cancer cells reported a dose-dependent inhibition of cell proliferation, suggesting that modifications to the indazole structure can enhance anticancer efficacy.

- Antimicrobial Efficacy : Research on a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, indicating that modifications such as the addition of a trifluoromethyl group may enhance antimicrobial properties.

Comparative Analysis

To contextualize the biological activity of 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl 2-aminoacetate, a comparison with structurally similar compounds is useful:

特性

IUPAC Name |

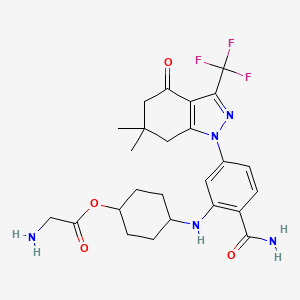

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDSOVJPJZVBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238270 | |

| Record name | SNX 5422 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT and ERK. | |

| Record name | SNX-5422 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

908115-27-5 | |

| Record name | SNX 5422 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908115275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNX-5422 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SNX 5422 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNX-5422 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF52J69Q8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of SNX-5422?

A1: this compound is rapidly metabolized into its active form, SNX-2112, which directly targets Hsp90. [, ]

Q2: How does SNX-2112 interact with Hsp90?

A2: SNX-2112 acts as a competitive inhibitor, binding to the N-terminal ATP-binding site of Hsp90 and disrupting its chaperone function. [, , ]

Q3: What are the downstream consequences of Hsp90 inhibition by SNX-2112?

A3: Hsp90 inhibition leads to the proteasomal degradation of numerous Hsp90 client proteins, many of which are essential for cancer cell survival, proliferation, angiogenesis, and metastasis. This disruption of multiple oncogenic pathways underlies the antitumor activity of this compound. [, , , , , ]

Q4: Which specific signaling pathways are affected by SNX-2112?

A4: Research indicates that SNX-2112 impacts various signaling pathways, including: * PI3K/AKT []* RAF/MEK/ERK []* c-Met []* eNOS/Akt []* STAT3 []

Q5: Does SNX-2112 influence p53 function?

A5: Studies demonstrate that SNX-2112 can upregulate the expression of the tumor suppressor protein p53 and its downstream target gene PUMA, potentially contributing to its pro-apoptotic effects. []

Q6: How does SNX-2112 impact the tumor microenvironment?

A6: SNX-2112 exhibits inhibitory effects on both angiogenesis and osteoclastogenesis within the bone marrow microenvironment. It accomplishes this by interfering with the eNOS/Akt pathway in endothelial cells, leading to decreased tube formation. Additionally, it disrupts the ERK/c-fos and PU.1 pathways in osteoclasts, thereby suppressing their formation. []

Q7: Does SNX-2112 affect antigen presentation on tumor cells?

A7: Research suggests that SNX-2112 can increase the surface expression of major histocompatibility complex class I (MHC-I) complexes on tumor cells. This enhanced antigen presentation may improve tumor cell recognition by cytotoxic T cells, potentially augmenting anti-tumor immunity. []

Q8: What is the molecular formula and weight of this compound?

A8: While the exact molecular formula and weight may vary slightly depending on the specific salt form used, you can find the structure and associated information in sources like PubChem and chemical vendor catalogs. Search for "this compound mesylate" for the most commonly used form. []

Q9: Is there spectroscopic data available for this compound?

A9: Spectroscopic characterization data, such as NMR and mass spectrometry, is likely part of the compound's development documentation. It may be available through patent literature, scientific publications, or upon request from the developing company (Pfizer, having acquired Serenex).

Q10: Why is this compound formulated as a prodrug?

A10: The prodrug strategy, where this compound is converted to SNX-2112 in vivo, likely aims to enhance oral bioavailability, improve pharmacokinetic properties, and potentially enhance tumor targeting. [, ]

Q11: How is this compound absorbed and metabolized in the body?

A11: While specific details on ADME are likely part of confidential development data, we know that this compound is orally bioavailable and undergoes rapid conversion to SNX-2112. [] Further metabolism and elimination pathways would be important areas for investigation.

Q12: What is the relationship between this compound exposure and Hsp70 induction?

A12: Pharmacodynamic studies have shown a correlation between this compound pharmacokinetic parameters and the induction of Hsp70, a common biomarker of Hsp90 inhibition. [] This suggests a link between drug exposure and target engagement.

Q13: In which cancer types has this compound shown preclinical activity?

A13: this compound has demonstrated preclinical efficacy in a range of cancer models, including:* Colon cancer (MC38 model) []* Lung cancer (EGFR-mutant models, NCI-H1975 xenografts) [, , , , ]* Glioblastoma (U87MG model) []* Breast cancer (MDA-MB-468 model) []* Acute myeloid leukemia (MV4-11 model) []* Multiple myeloma [, ]* Head and neck squamous cell carcinoma (UMSCC models) []

Q14: Has this compound been evaluated in clinical trials?

A14: Yes, this compound has undergone multiple Phase I clinical trials, primarily focusing on safety and pharmacokinetics in patients with solid tumors and lymphomas. [, , , , , , ]

Q15: Are there known mechanisms of resistance to this compound?

A15: While specific resistance mechanisms to this compound have not been extensively reported, it's important to consider that resistance to Hsp90 inhibitors can develop. Potential mechanisms might involve mutations in the Hsp90 binding site, upregulation of Hsp90 expression, or activation of compensatory signaling pathways. []

Q16: What are the potential side effects of this compound?

A16: As with all anti-cancer agents, this compound can cause side effects. In preclinical studies and early clinical trials, the most commonly reported adverse events included gastrointestinal issues (e.g., diarrhea, nausea), fatigue, and skin reactions. Ocular toxicity has also been observed in animal models and a separate Phase I study, leading to the discontinuation of this compound's development. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。